Deoxypenostatin A

Description

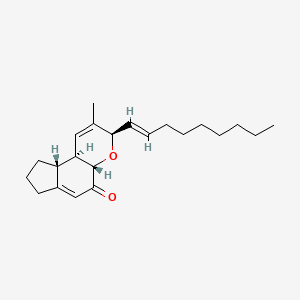

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H32O2 |

|---|---|

Molecular Weight |

328.5 g/mol |

IUPAC Name |

(3R,4aS,9aR,9bR)-2-methyl-3-[(E)-non-1-enyl]-4a,7,8,9,9a,9b-hexahydro-3H-cyclopenta[f]chromen-5-one |

InChI |

InChI=1S/C22H32O2/c1-3-4-5-6-7-8-9-13-21-16(2)14-19-18-12-10-11-17(18)15-20(23)22(19)24-21/h9,13-15,18-19,21-22H,3-8,10-12H2,1-2H3/b13-9+/t18-,19+,21+,22-/m0/s1 |

InChI Key |

KSPPAJCYNJOWOP-JVQOARRRSA-N |

Isomeric SMILES |

CCCCCCC/C=C/[C@@H]1C(=C[C@@H]2[C@H]3CCCC3=CC(=O)[C@H]2O1)C |

Canonical SMILES |

CCCCCCCC=CC1C(=CC2C3CCCC3=CC(=O)C2O1)C |

Synonyms |

deoxypenostatin A |

Origin of Product |

United States |

Origin and Isolation of Deoxypenostatin a

Mycology of Producing Organisms: Penicillium Species as a Source

The primary source of the penostatin family of compounds, including the related Deoxypenostatin A, is a fungus belonging to the genus Penicillium. scribd.com This large and diverse genus is well-documented for its ability to produce a wide array of secondary metabolites. semanticscholar.orgucdavis.edu

The specific fungus responsible for producing the penostatins was identified as a Penicillium sp. that was isolated from a marine green alga, Enteromorpha intestinalis. scribd.com Marine environments, including organisms like algae and sponges, are known to host a variety of fungi that have adapted to these unique ecological niches. semanticscholar.orgnih.gov These marine-derived fungi, such as various Penicillium species, are a rich source of structurally novel and biologically active compounds. semanticscholar.orgmdpi.com For instance, different Penicillium strains have been isolated from marine sediments, mangrove plants, and various marine invertebrates, each yielding a unique profile of chemical compounds. semanticscholar.orgrsdjournal.org

The production of secondary metabolites like this compound from Penicillium species is typically achieved through controlled fermentation processes. While the specific details for this compound's initial production are tied to the penostatin discovery, general fermentation strategies for Penicillium are well-established. These processes involve growing a starter culture of the fungus in a nutrient-rich liquid medium within a fermenter. rsdjournal.org

Key parameters are carefully controlled to optimize the growth of the fungus and the production of the desired metabolite. These include:

Nutrient Composition: The medium typically contains a carbon source (like glucose or starch), a nitrogen source, and essential minerals. rsdjournal.org

pH: The acidity or alkalinity of the medium is maintained at an optimal level for fungal growth and metabolite synthesis.

Temperature: Penicillium species are generally cultured at specific temperatures to ensure efficient growth.

Aeration: A continuous supply of oxygen is often necessary for the metabolic processes of the fungus. rsdjournal.org

Once the fermentation is complete, the fungal biomass is separated from the culture broth, and the process of extracting and purifying the target compound begins.

Specific Fungal Strains and Environmental Niches

Chromatographic and Spectroscopic Techniques for Isolation of Natural Metabolites

The isolation and structural elucidation of complex natural products like this compound from a fermentation broth require a combination of sophisticated analytical techniques.

The initial step after fermentation is typically an extraction process, where solvents are used to separate the crude mixture of metabolites from the aqueous culture medium. scribd.com This is followed by various chromatographic techniques to separate the individual compounds from the complex mixture. Chromatography works on the principle of differential partitioning of compounds between a stationary phase and a mobile phase. researchgate.net Common methods include:

Column Chromatography: A widely used technique where the crude extract is passed through a column packed with a solid adsorbent (stationary phase), and different compounds are eluted at different rates by a solvent (mobile phase). researchgate.net

High-Performance Liquid Chromatography (HPLC): A more advanced and efficient method that uses high pressure to pass the solvent through the column, allowing for better separation of compounds. nih.gov

Once a pure compound is isolated, its chemical structure is determined using spectroscopic techniques . These methods provide detailed information about the molecular structure of the compound. scribd.com Key spectroscopic methods include:

Mass Spectrometry (MS): This technique determines the molecular weight and molecular formula of the compound. scribd.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the arrangement of atoms within the molecule, including the connectivity and spatial relationships of carbon and hydrogen atoms.

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the presence of specific functional groups within the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy: This method provides information about any conjugated systems present in the compound's structure.

The total synthesis of (±)-Deoxypenostatin A has also been achieved, and the structural confirmation of the synthesized molecule relied heavily on these same spectroscopic techniques, particularly NMR and mass spectrometry, to verify that the synthetic product matched the natural compound.

Biosynthetic Investigations of Deoxypenostatin a

Hypothesized Biosynthetic Precursors and Pathways

Deoxypenostatin A belongs to the penostatin family, a group of polyketide-derived secondary metabolites isolated from the marine fungus Penicillium sp. OUPS-79. nih.gov The biosynthesis of these complex molecules is believed to originate from simple acetate (B1210297) precursors, assembled by a Polyketide Synthase (PKS). The central hypothesis for the formation of the distinctive bicyclo[5.3.1]undecenone core, a key structural feature of the penostatins, involves a sophisticated intramolecular rearrangement.

A key biosynthetic hypothesis suggests that simpler penostatins, such as Penostatin A and B, serve as precursors to the more complex members of the family, like Penostatin I and F. nih.gov This proposed pathway involves an initial keto-enol tautomerization of a dihydropyran intermediate. nih.gov The resulting enol tautomer contains an allyl vinyl ether subunit, which is primed for a spontaneous thieme-connect.comthieme-connect.com-sigmatropic rearrangement, specifically an anionic oxy-Claisen rearrangement. This rearrangement directly forges the bicyclo[5.3.1]undecenone core of the more complex penostatins. nih.gov While this compound's exact position in this cascade is not fully detailed, its structure strongly suggests it arises from a similar polyketide pathway involving intramolecular cyclizations. Synthetic chemistry efforts often mimic these plausible biosynthetic reactions, such as the intramolecular Diels-Alder reaction, to construct the core structure. nih.govresearchgate.net

Table 1: Hypothesized Biosynthetic Precursors for the Penostatin Core Structure

| Precursor Type | Specific Molecule (Hypothesized) | Role in Pathway |

|---|---|---|

| Primary Building Blocks | Acetate Units | Assembled by PKS to form the polyketide chain. |

| Dihydropyran Intermediate | Penostatin A / Penostatin B (or their C9 epimers) | Proposed direct precursors that undergo rearrangement. nih.gov |

Enzymatic Transformations and Key Biosynthetic Intermediates

The biosynthesis of this compound is characterized by a series of enzymatic transformations that build its complex architecture from simple metabolic precursors. The initial steps are governed by a Polyketide Synthase (PKS), a large multi-domain enzyme that iteratively condenses acetate units to form a linear polyketide chain. nih.govrsc.org This process is fundamental to a vast array of fungal secondary metabolites.

Following the assembly of the polyketide chain, a cascade of cyclizations and modifications occurs. The most critical hypothesized transformation is the anionic oxy-Claisen rearrangement. This pericyclic reaction is proposed to be either spontaneous under cellular conditions or catalyzed by a specific enzyme, a pericyclase, to ensure stereochemical control. nih.govbeilstein-journals.org This rearrangement converts a dihydropyran intermediate into the characteristic bicyclo[5.3.1]undecenone skeleton. nih.gov

Key intermediates in this proposed pathway are the initial linear polyketide chain, its cyclized dihydropyran forms (such as Penostatin A or B), and the transient enol or enolate species that directly precede the sigmatropic rearrangement. nih.gov While the overarching steps are hypothesized based on chemical principles and biomimetic synthesis, the specific enzymes responsible for the tailoring steps beyond the initial PKS in the penostatin pathway have not yet been fully characterized.

Table 2: Key Intermediates and Proposed Transformations

| Intermediate | Preceding Step | Key Transformation | Resulting Structure |

|---|---|---|---|

| Linear Polyketide Chain | PKS Assembly | Intramolecular Cyclization(s) | Dihydropyran Ring System |

| Dihydropyran Precursor (e.g., Penostatin A) | PKS and initial cyclizations | Keto-Enol Tautomerization | Enol Tautomer |

Genetic Studies on Biosynthetic Gene Clusters (if applicable to broader penostatins)

In fungi, the genes encoding the enzymes for a specific secondary metabolite pathway are typically organized together in a contiguous region of the chromosome, known as a Biosynthetic Gene Cluster (BGC). nih.govbiorxiv.org This clustering facilitates the co-regulation of all necessary genes. A typical fungal BGC for a polyketide like this compound would be expected to contain the core PKS gene, along with genes for tailoring enzymes (e.g., oxidoreductases, transferases, cyclases), transport proteins, and pathway-specific transcription factors. nih.govmdpi.comnih.gov

While BGCs for numerous other secondary metabolites from Penicillium species, such as penicillin and andrastin A, have been identified and characterized, the specific biosynthetic gene cluster responsible for this compound and other penostatins has not been explicitly described in available research. nih.govmdpi.comnih.govmdpi.com The identification of the penostatin BGC would be a critical step forward, enabling the elucidation of the precise enzymatic sequence, heterologous expression of the pathway to produce novel analogs, and understanding its evolutionary origins. biorxiv.org Studies on other fungal metabolites demonstrate that genome mining and gene silencing are powerful tools for linking uncharacterized BGCs to the production of specific molecules. nih.gov For instance, in the unrelated adenosine (B11128) analog pentostatin, the BGC has been identified in organisms like Cordyceps militaris and Streptomyces antibioticus, revealing the genetic basis of its production. mdpi.comresearchgate.netwikipedia.org

Isotopic Labeling Studies in Biosynthetic Elucidation

Isotopic labeling is a powerful and definitive technique used to trace the metabolic origins of natural products. nih.govbeilstein-journals.orgnih.gov This method involves feeding the producing organism a precursor molecule enriched with a stable isotope (e.g., ¹³C, ¹⁵N, ²H). The labeled precursor is then incorporated into the final metabolite through the organism's biosynthetic machinery. By analyzing the position and pattern of the isotope incorporation in the final product, typically using Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS), researchers can deduce the biosynthetic building blocks and uncover the sequence of bond-forming and-breaking events. nih.govnih.gov

This methodology has been fundamental in confirming the polyketide origin of countless fungal metabolites and in elucidating complex rearrangement mechanisms. nih.gov For example, labeling studies have been instrumental in defining the biosynthetic pathways of other complex molecules produced by fungi and bacteria. mdpi.com

However, despite the utility of this approach, specific isotopic labeling studies detailing the biosynthetic pathway of this compound or other members of the penostatin family have not been reported in the reviewed scientific literature. Such experiments would be invaluable to confirm the hypothesized polyketide origin, verify the proposed Claisen rearrangement, and definitively identify all the precursor units that constitute the intricate carbon skeleton of this compound.

Chemical Synthesis of Deoxypenostatin A: Methodological Advancements

Early Synthetic Efforts and Challenges in Complex Polycyclic Ring System Construction

The synthesis of Deoxypenostatin A is complicated by its dense and highly functionalized polycyclic ring system. Early endeavors in this area grappled with the stereocontrolled formation of multiple chiral centers and the construction of the strained and complex core structure. A significant hurdle was the development of a synthetic route that could efficiently assemble the interconnected rings with the correct relative and absolute stereochemistry. The inherent functionalities within the target molecule also demanded careful selection of protective groups and reaction conditions to avoid undesired side reactions and maintain chemical integrity throughout the synthetic sequence.

Total Synthesis of (±)-Deoxypenostatin A

A notable breakthrough in the synthesis of this class of molecules was the total synthesis of the racemic form of this compound, denoted as (±)-Deoxypenostatin A. nih.govacs.orgresearchgate.netscribd.com This achievement laid the groundwork for future synthetic explorations and provided a tangible route to a molecule of significant biological interest. nih.gov

Key Retrosynthetic Disconnections and Fragment Coupling Approaches

The retrosynthetic analysis of this compound identified strategic disconnections that guided the convergent synthesis. A pivotal disconnection was the intramolecular Diels-Alder reaction of a trienyl glyoxylate (B1226380), which suggested that the complex polycyclic core could be formed from a more linear precursor. scribd.com The synthesis, therefore, relied on the effective coupling of three key fragments: dienal 11 , epoxide 13 , and methylenetriphenylphosphorane (B3051586) (17 ). nih.govacs.orgresearchgate.net The convergent coupling of these fragments efficiently produced the trienol intermediate 19 in just two steps, highlighting the power of this fragment assembly approach. nih.govacs.orgresearchgate.netresearchgate.net

Application of Ytterbium(III) Triflate (Yb(OTf)₃)-Catalyzed Intramolecular Diels-Alder Reactions

A cornerstone of the total synthesis of (±)-Deoxypenostatin A is the use of Ytterbium(III) triflate (Yb(OTf)₃) as a catalyst for a crucial intramolecular Diels-Alder reaction. nih.govacs.orgscientificlabs.co.ukthieme-connect.comscientificlabs.co.ukchemical-suppliers.eusigmaaldrich.com This Lewis acid-catalyzed reaction proved to be highly effective in constructing the core polycyclic system of the molecule. nih.govacs.orgthieme-connect.com

The key transformation involved the Yb(OTf)₃-catalyzed intramolecular Diels-Alder reaction of a hydrated trienyl glyoxylate 23 , which proceeded with high stereoselectivity to yield the lactone 24 . nih.govacs.orgresearchgate.netresearchgate.netthieme-connect.com The use of Yb(OTf)₃, a water-tolerant Lewis acid, was critical for the success of this reaction. scientificlabs.co.ukthieme-connect.com

The catalytic cycle of the Yb(OTf)₃-mediated Diels-Alder reaction is understood to involve the coordination of the Lewis acidic ytterbium ion to the carbonyl group of the dienophile. lu.se This coordination enhances the electron-withdrawing nature of the dienophile, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO). lu.se This energetic perturbation accelerates the cycloaddition reaction by reducing the HOMO-LUMO energy gap between the diene and the dienophile, facilitating the concerted formation of the new sigma bonds. lu.se In the synthesis of this compound, the presence of 2,6-di-tert-butylpyridine (B51100) was found to be beneficial, suppressing potential isomerization pathways. thieme-connect.comscribd.com

The intramolecular Diels-Alder reaction in the synthesis of (±)-Deoxypenostatin A proceeded with a high degree of stereoselectivity, a critical factor in establishing the correct relative stereochemistry of the final product. nih.govacs.orgscientificlabs.co.ukthieme-connect.comscientificlabs.co.ukchemical-suppliers.eusigmaaldrich.com The stereochemical outcome of Diels-Alder reactions is governed by a combination of steric and electronic factors within the transition state. ox.ac.uk In this specific intramolecular reaction, the conformation of the tether connecting the diene and dienophile, along with the influence of the Yb(OTf)₃ catalyst, dictates the facial selectivity of the cycloaddition, leading to the preferential formation of a single diastereomer. nih.govacs.orgscribd.comthieme-connect.com The ability to control the stereochemistry at multiple centers in a single step is a significant advantage of employing this type of reaction in complex molecule synthesis. ox.ac.uknih.gov

Mechanistic Interpretations of Catalytic Cycles

Horner-Emmons Wittig Olefination in Macrocyclic Ring Closure

The Horner-Wadsworth-Emmons (HWE) reaction is a pivotal strategy in the synthesis of complex natural products, prized for its reliability in forming carbon-carbon double bonds. conicet.gov.ar In the total synthesis of (±)-Deoxypenostatin A, an intramolecular HWE olefination serves as a key step in constructing the macrocyclic core. nih.govacs.orgacs.org This reaction is employed to form the enone functionality within the larger ring structure from a precursor molecule. nih.gov

The HWE reaction utilizes a stabilized phosphonate (B1237965) carbanion, which is more nucleophilic than corresponding Wittig reagents, allowing it to react efficiently with a wide range of aldehydes and ketones under milder conditions. nrochemistry.com In the synthesis described by Snider and Liu, the process involves the elaboration of a lactone intermediate into a hydroxy keto phosphonate, which exists as a hemiacetal. acs.orgscribd.com This intermediate is then subjected to an intramolecular Horner-Emmons Wittig reaction to yield the cyclic enone, a direct precursor to this compound. nih.govacs.orgresearchgate.net This macrocyclization step is crucial for establishing the core structure of the target molecule. conicet.gov.ar The reaction typically favors the formation of (E)-alkenes, which is consistent with the stereochemistry required for the final natural product. nrochemistry.com

| Reaction | Description | Precursor | Product | Reference |

| Intramolecular HWE Olefination | Macrocyclic ring closure to form the enone functionality of this compound. | Hydroxy keto phosphonate (as hemiacetal 26) | Enone 27 | nih.gov, acs.org, acs.org |

Stereoselective Epimerization Steps in Final Product Formation

Stereochemical control is a paramount challenge in the synthesis of complex molecules like this compound. Epimerization, the alteration of configuration at a single stereocenter, can be a critical step to achieve the desired diastereomer. ethz.chnih.gov In the synthesis of (±)-Deoxypenostatin A, an epimerization step is explicitly mentioned as part of the final sequence to furnish the target molecule. nih.govacs.orgacs.org

Following the successful macrocyclization via the Horner-Emmons Wittig reaction to form enone 27, this intermediate is not yet the final product. nih.gov The relative stereochemistry of the substituents on the newly formed ring needs to be correct. The reported synthesis indicates that treatment of enone 27 leads to a mixture of this compound (28) and recovered starting material (27). scribd.com This suggests that the epimerization process shifts the equilibrium towards the thermodynamically more stable, and desired, diastereomer. nih.govscribd.com This step is essential for correcting the stereochemistry at a carbon center that is likely prone to isomerization, such as the doubly allylic C-12 position mentioned in the formation of an earlier lactone intermediate. acs.org

Challenges with Intermediate Sensitivity and Yield Optimization

The synthesis of complex natural products is often fraught with challenges related to the stability of intermediates and the optimization of reaction yields. The total synthesis of this compound is no exception. Researchers have noted the sensitivity of several intermediates throughout the synthetic sequence, which precluded the successful elaboration to the related, more complex molecule, Penostatin A. nih.govacs.orgacs.org

Key challenges include:

Intermediate Instability: The tetraenonal functionality that would be required for a direct synthesis approach was deemed synthetically inaccessible and likely too unstable. acs.org This necessitated a more indirect route.

Modest Yields: The crucial Yb(OTf)₃-catalyzed intramolecular Diels-Alder reaction, which sets up the core stereochemistry, proceeded with modest yields. nih.govacs.org Similarly, the convergent Wittig sequence to assemble the triene alcohol precursor also required optimization to achieve a 51% yield, having initially produced the product in less than 20% yield. scribd.com

Protecting Group Effects: The success of the key Diels-Alder reaction was found to be highly dependent on the choice of protecting group, highlighting the sensitivity of the intermediates to subtle structural changes. acs.org

Final Step Inefficiency: The final epimerization and formation of this compound from enone 27 yielded the product in only 28%, with 40% of the starting enone being recovered, indicating an incomplete conversion. scribd.com

These difficulties underscore the delicate nature of the advanced intermediates and the persistent challenge of optimizing yields in a multi-step synthesis.

| Synthetic Step | Challenge | Observed Yield | Reference |

| Convergent Wittig Sequence | Initial low yield requiring optimization. | <20% initially, 51% optimized | scribd.com |

| Intramolecular Diels-Alder | Modest yields for key adducts. | Modest | nih.gov, acs.org |

| Final Epimerization | Incomplete conversion to the final product. | 28% | scribd.com |

Asymmetric Synthesis Approaches to this compound (if distinct from racemic)

Asymmetric synthesis aims to produce a specific stereoisomer of a chiral molecule. uwindsor.cacutm.ac.in This can be achieved using various strategies, including the use of a chiral pool, chiral auxiliaries, or asymmetric catalysis. cutm.ac.inunacademy.com

The initial reported total synthesis of this compound by Snider and Liu produced a racemic mixture, denoted as (±)-Deoxypenostatin A. nih.govacs.orgacs.org This means it contained an equal amount of both enantiomers. The key intramolecular Diels-Alder reaction in this sequence was stereoselective, controlling the relative configuration of the stereocenters, but not enantioselective, as it started from achiral precursors. acs.org

More recent research has focused on the enantioselective total synthesis of related compounds like (+)-Penostatins A and C. researchgate.net These syntheses employ different strategies to induce asymmetry. For instance, one approach features a cascade involving an intramolecular Diels-Alder reaction of a 2-pyrone and a retro-hetero-Diels-Alder reaction. researchgate.net While these syntheses target different final products in the penostatin family, the methodologies developed, such as the use of chiral starting materials or catalysts, represent distinct asymmetric approaches that could be adapted for an enantioselective synthesis of this compound. A truly asymmetric synthesis of this compound would require a departure from the racemic pathway, likely by introducing a chiral element in an early step, such as a chiral catalyst for the Diels-Alder reaction or by starting from a chiral, enantioenriched fragment. ethz.chunacademy.com

Comparative Analysis of Synthetic Routes for Efficiency and Selectivity

To date, the most thoroughly documented route to this compound is the racemic total synthesis by Snider and Liu. nih.govacs.org A comparative analysis, therefore, primarily involves evaluating the efficiency and selectivity of this specific route and contrasting its strategies with those used for closely related molecules like the other penostatins.

The Snider and Liu Racemic Synthesis:

Selectivity: The synthesis demonstrates high stereoselectivity in the key Yb(OTf)₃-catalyzed intramolecular Diels-Alder reaction, which stereoselectively produces the desired lactone intermediate (24). nih.govacs.org The final epimerization step is also crucial for achieving the correct relative stereochemistry in the final product. nih.gov The Horner-Wadsworth-Emmons reaction reliably provides the desired (E)-olefin geometry. nrochemistry.com

Comparison with Other Penostatin Syntheses:

Asymmetric Approaches: Later syntheses of other penostatins, such as (+)-Penostatin A and C, have prioritized enantioselectivity from the outset. researchgate.net These routes employ different key reactions, such as a 2-pyrone Diels-Alder cascade, which may offer different efficiency and selectivity profiles. researchgate.net For instance, the use of an Ando-Horner-Wadsworth-Emmons olefination/lactonization in the synthesis of Penostatin A and C highlights an alternative method for forming a key bond with stereochemical control. researchgate.net

Potential for Improvement: While the Snider and Liu synthesis was successful in achieving the target, its moderate yields and lack of enantioselectivity indicate room for improvement. A future, more efficient synthesis might involve an asymmetric Diels-Alder reaction to avoid a racemic product and potentially circumvent the need for a low-yielding final epimerization step. Alternative macrocyclization strategies, while not yet reported for this compound itself, could also offer advantages in yield and selectivity. conicet.gov.arnih.gov

Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy was a cornerstone in the structural determination of Deoxypenostatin A. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments were employed to piece together the complex architecture of the molecule. acs.org

1D NMR spectra, specifically ¹H and ¹³C NMR, provided the initial overview of the proton and carbon environments within the molecule. acs.org The chemical shifts (δ) in the ¹H NMR spectrum indicated the presence of various types of protons, including those on double bonds, in the vicinity of oxygen atoms, and on the carbon backbone. scribd.com

To establish the connectivity between atoms, a suite of 2D NMR experiments was utilized:

COSY (Correlation Spectroscopy): This experiment was instrumental in identifying protons that are coupled to each other, typically through two or three bonds. princeton.edusdsu.edu By revealing which protons are neighbors, the COSY spectrum helped to trace out the carbon chains and ring systems within this compound. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates proton signals directly to the carbon atoms to which they are attached. princeton.edusdsu.edu This provided unambiguous one-bond C-H connections, a critical step in assigning the carbon skeleton. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. princeton.edusdsu.edu The long-range C-H correlations observed in the HMBC spectrum were vital for connecting different fragments of the molecule and for positioning quaternary carbons (carbons with no attached protons). researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons. princeton.edu Correlations in a NOESY spectrum indicate that two protons are close to each other in space, which was essential for determining the relative stereochemistry of the molecule. scribd.com For instance, an observed NOE between H-3 and the hydroxyl group on C-9 was key in assigning the stereochemistry at that center. scribd.com

The following table summarizes key ¹H NMR data reported for a synthetic intermediate in the total synthesis of (±)-deoxypenostatin A, which shares characteristic signals with the final product.

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-14 | 5.78 | dt | 15.3, 7.2 |

| H-10 | 5.52 | br d | 5.5 |

| H-13 | 5.31 | dd | 15.3, 8.6 |

| H-12 | 4.51 | br d | 8.6 |

| H-9 | 4.26 | d | 4.6 |

| Data derived from a key intermediate in the synthesis of (±)-Deoxypenostatin A. scribd.com |

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight of a compound and providing clues about its structure through fragmentation patterns. broadinstitute.orgwikipedia.org

High-Resolution Mass Spectrometry (HRMS) was crucial for determining the precise molecular formula of this compound. scribd.com By providing a highly accurate mass measurement, HRMS allows for the calculation of the elemental composition, which is essential for confirming the identity of a newly synthesized or isolated compound. scribd.comthermofisher.com The structural elucidation of this compound was supported by HRMS data, which confirmed its molecular formula. researchgate.net

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification

Vibrational spectroscopy, which includes both Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules to identify the functional groups present. libretexts.orggoogle.com These techniques are complementary, as the selection rules for IR and Raman activity differ. edinst.comreddit.com A vibration is IR active if it causes a change in the molecule's dipole moment, while it is Raman active if it leads to a change in the molecule's polarizability. edinst.comreddit.com

For this compound, IR spectroscopy was used to identify key functional groups. scribd.com The IR spectrum would be expected to show characteristic absorption bands for functional groups such as hydroxyl (-OH) and carbonyl (C=O) groups present in the molecule. scribd.com

X-ray Crystallography for Absolute Stereochemistry (if available)

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystal. nih.govwikipedia.org By diffracting X-rays off a single crystal of a compound, a detailed electron density map can be generated, revealing the precise positions of atoms and thus the absolute stereochemistry. nih.govlibretexts.org

While the initial structural characterization of this compound relied heavily on NMR and MS data, the total synthesis of the compound was a key step in confirming its proposed structure. acs.org In some cases, X-ray crystallography of synthetic intermediates can provide crucial stereochemical information. ruifuchemical.com The synthesis of this compound involved a stereoselective intramolecular Diels-Alder reaction, and the stereochemistry of the resulting products was confirmed through spectroscopic analysis, including NOE data. scribd.comruifuchemical.com Although a direct X-ray crystal structure of this compound itself is not explicitly mentioned in the provided context, this technique remains the gold standard for absolute stereochemical assignment. wikipedia.orglibretexts.org

Biological Activities and Molecular Mechanistic Investigations

In Vitro Cytotoxicity Profiling in Cancer Cell Lines

The evaluation of a compound's ability to kill cancer cells in a laboratory setting is a critical first step in cancer drug discovery. This process, known as in vitro cytotoxicity profiling, involves testing the compound against various cancer cell lines.

Cellular Assays for Antiproliferative and Cytotoxic Effects

Standard laboratory methods are employed to measure the antiproliferative (inhibiting cell growth) and cytotoxic (cell-killing) effects of a compound. These assays typically involve exposing cancer cells to the compound and measuring the rate of cell death or inhibition of growth.

Despite the scientific interest in Deoxypenostatin A, specific data from such cellular assays, including IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), are not currently available in the public domain.

Comparative Cellular Responses Across Diverse Cell Line Panels

To understand the breadth of a compound's anticancer activity, it is often tested against a panel of diverse cancer cell lines representing different types of cancer. This comparative analysis helps to identify if the compound is effective against a broad range of cancers or is specific to certain types.

There is currently no publicly available data detailing the comparative cellular responses of various cancer cell line panels to this compound.

Enzymatic Inhibition Studies: Protein Tyrosine Phosphatase 1B (PTP1B)

Protein Tyrosine Phosphatase 1B (PTP1B) is an enzyme that plays a crucial role in regulating cell growth, metabolism, and differentiation. Its overactivity has been linked to several diseases, including cancer and diabetes, making it an attractive target for drug development.

Mechanism of PTP1B Inhibition by this compound

Understanding how a compound inhibits an enzyme is fundamental to its development as a drug. This involves studying the specific molecular interactions between the compound and the enzyme that lead to the inhibition of the enzyme's activity.

Specific details regarding the mechanism by which this compound inhibits PTP1B are not described in the available scientific literature.

Inhibition Kinetics and Binding Modes

Inhibition kinetics studies determine the type of inhibition (e.g., competitive, non-competitive) and the strength of the inhibitor. Binding mode studies provide a three-dimensional picture of how the inhibitor fits into the enzyme's active site.

Currently, there is no published data on the inhibition kinetics or binding modes of this compound with PTP1B.

Identification and Validation of Additional Biological Targets

Beyond PTP1B, it is possible that this compound interacts with other biological molecules in the body. Identifying these additional targets is important for understanding the full spectrum of the compound's biological effects.

To date, no additional biological targets for this compound have been identified or validated in published research.

Target Deconvolution Strategies (e.g., affinity chromatography, chemical proteomics)

The precise molecular targets of this compound have not yet been definitively identified in peer-reviewed literature. To elucidate these targets, several established methodologies could be employed. nih.govnih.govwikipedia.org

Affinity Chromatography: This technique involves immobilizing this compound onto a solid support to "capture" its binding partners from cell lysates. The captured proteins can then be identified using mass spectrometry. This approach is a powerful tool for identifying direct physical interactions between a small molecule and its protein targets. nih.govnih.gov

Chemical Proteomics: Activity-based protein profiling (ABPP) is a subset of chemical proteomics that utilizes reactive chemical probes to label the active sites of entire enzyme families. wikipedia.org A probe designed based on the structure of this compound could potentially identify its enzymatic targets within the cellular proteome. Another approach is thermal proteome profiling (TPP), which assesses changes in protein thermal stability upon ligand binding. nih.gov

Currently, there are no published studies specifically applying these target deconvolution strategies to this compound.

Transcriptomic and Proteomic Analysis of Cellular Perturbations

Analyzing the global changes in gene and protein expression following treatment with this compound can provide crucial clues about its mechanism of action.

Transcriptomic Analysis: Techniques like RNA sequencing (RNA-Seq) can offer a comprehensive snapshot of the changes in the transcriptome of cells exposed to this compound. nih.govfrontiersin.orgmdpi.comthermofisher.comfrontiersin.org This can reveal which genes are up- or down-regulated, pointing towards the cellular pathways affected by the compound. As of now, no transcriptomic data for this compound is available in the public domain.

Proteomic Analysis: Quantitative proteomics, often performed using mass spectrometry, can identify and quantify thousands of proteins in a cell, providing a direct view of the cellular response to a compound. nih.govelifesciences.orgmdpi.comnih.govmdpi.comdiva-portal.org Comparing the proteomes of treated and untreated cells can highlight changes in protein abundance, post-translational modifications, and protein-protein interactions, offering insights into the compound's effects. Specific proteomic studies on this compound have not been reported.

Cellular Pathway Modulation and Signal Transduction Analysis

Understanding how this compound influences cellular signaling pathways is key to deciphering its biological role.

Investigation of Downstream Effectors of PTP1B Inhibition

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of insulin (B600854) and leptin signaling pathways. nih.govnih.govfrontiersin.orgpatsnap.commdpi.comnih.govmdpi.com Its inhibition is a therapeutic strategy for type 2 diabetes and obesity. While some natural products are known PTP1B inhibitors, there is no direct evidence in the scientific literature to suggest that this compound specifically inhibits PTP1B.

Should this compound be identified as a PTP1B inhibitor, the investigation of its downstream effectors would be a critical next step. This would involve examining the phosphorylation status of key proteins in the insulin signaling cascade, such as the insulin receptor (IR) and insulin receptor substrate (IRS) proteins, as well as components of the Akt and MAPK pathways. nih.govmdpi.comthermofisher.com

Table 1: Potential Downstream Effectors of PTP1B Inhibition

| Pathway | Key Effectors | Potential Effect of Inhibition |

|---|---|---|

| Insulin Signaling | Insulin Receptor (IR), IRS-1, Akt, MAPK | Increased phosphorylation, enhanced insulin sensitivity |

Cell Cycle Analysis and Apoptosis Induction Studies (mechanistic focus)

The cytotoxic effects of related compounds like penostatins suggest that this compound might also impact cell cycle progression and induce apoptosis. mdpi.comsemanticscholar.org

Cell Cycle Analysis: Flow cytometry is a standard technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). wikipedia.orgmdpi.commicrobenotes.comfrontiersin.org Treatment of cancer cells with this compound followed by flow cytometry could reveal if the compound causes arrest at a specific checkpoint. The expression levels of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs), could be assessed by western blotting to understand the mechanism of arrest. mdpi.com

Apoptosis Induction Studies: The induction of apoptosis can be detected by methods such as Annexin V/Propidium Iodide staining followed by flow cytometry. Mechanistically, the involvement of caspases, the key executioners of apoptosis, can be investigated through caspase activity assays and western blotting for cleaved caspases (e.g., caspase-3, -8, -9). nih.govnih.govreactome.orgnih.govcreative-diagnostics.com Furthermore, the modulation of pro- and anti-apoptotic proteins of the Bcl-2 family could be examined to determine the specific apoptotic pathway (intrinsic vs. extrinsic) triggered by this compound.

Currently, no specific studies detailing the effects of this compound on cell cycle or apoptosis have been published.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Penostatin A |

| Penostatin B |

| Penostatin C |

| Penostatin F |

| Berkeleypenostatin A |

| Berkeleypenostatin E |

| Gliotoxin |

| Penochalasin A-J |

| Chaetoglobosin A, C, E-G, O |

| Cytoglobosin C |

| Dankasterone A |

| Dankasterone B |

| Penicisteroide A |

| Trodusquemine |

| Ertiprotafib |

Structure Activity Relationship Sar Studies of Deoxypenostatin a and Analogues

Correlation of Structural Features with PTP1B Inhibitory Potency

The structure of Deoxypenostatin A, characterized by a substituted dihydropyranone core linked to a cyclohexene (B86901) ring and a polyketide side chain, presents several features relevant to PTP1B inhibition. The α,β-unsaturated lactone system and other carbonyl groups can act as potential hydrogen bond acceptors, while the hydrocarbon backbone provides a scaffold for hydrophobic interactions within the enzyme's binding pocket.

A key feature of this compound is the absence of a hydroxyl group at the C-10 position, which distinguishes it from Penostatin A. In studies of other natural product inhibitors of PTP1B, the presence or absence of hydroxyl groups has been shown to significantly affect inhibitory activity. For some classes of compounds, the addition of polar hydroxyl groups can decrease affinity for hydrophobic pockets within the enzyme, suggesting that the "deoxy" nature of this compound may be critical for its specific binding mode and potency.

Impact of Stereochemistry on Biological Activity

Stereochemistry is a fundamental factor in determining the biological activity of chiral molecules, as enzymes and receptors are themselves chiral entities. nih.gov A drug's three-dimensional shape dictates its ability to bind to a biological target; consequently, different enantiomers of a chiral drug can exhibit widely varying pharmacological and pharmacokinetic properties. nih.govresearchgate.net Natural products are typically biosynthesized in an enantiomerically pure form, and this specific stereoisomer is generally the most biologically active. nih.gov

This compound possesses multiple stereocenters, resulting in a distinct and complex three-dimensional structure. This specific spatial arrangement of atoms is critical for its interaction with the PTP1B active site. Any change in the stereochemistry at one or more of these chiral centers would result in a diastereomer with a different shape, which would likely alter its fit within the binding pocket and, therefore, its inhibitory activity. nih.gov While direct studies comparing the biological activities of all possible stereoisomers of this compound are not available, it is an established principle that the naturally occurring configuration is likely optimized for its biological target. nih.gov The precise orientation of its functional groups, dictated by its stereochemistry, is essential for establishing the specific contacts—such as hydrogen bonds and hydrophobic interactions—required for effective enzyme inhibition.

Comparative Analysis of this compound with Related Penostatins (A, B, C) in Biological Assays

The penostatin family of natural products shares a common structural core but differs in substitutions, particularly in the degree of oxygenation. These structural variations are expected to translate into differences in biological activity. A comparative analysis provides insight into the functional importance of specific chemical moieties.

The primary structural difference between this compound and Penostatin A is the lack of a hydroxyl (-OH) group at the C-10 position in this compound. Penostatins B and C feature further modifications. The introduction or removal of a functional group like a hydroxyl can have a profound impact on binding affinity for a target enzyme. A hydroxyl group can serve as both a hydrogen bond donor and acceptor, potentially forming a crucial interaction with an amino acid residue in the enzyme's active site. Conversely, its presence could introduce an unfavorable steric clash or a polar group into a hydrophobic region of the binding site. In studies of other PTP1B inhibitors, such as ursane-type triterpenoids, the presence of a hydroxyl group at a specific position was found to be essential for inhibitory activity. Without direct comparative assay data, one can infer that the unique activity profile of this compound is intrinsically linked to its specific pattern of oxygenation compared to its sister compounds.

Table 1: Structural Comparison of this compound and Related Penostatins This table describes the key structural differences between the compounds based on their known chemical structures. Specific inhibitory data (e.g., IC50 values) from a direct comparative study is not available in the cited literature.

| Compound | Key Structural Feature Difference from this compound | Potential Impact on PTP1B Binding |

|---|---|---|

| This compound | Baseline Structure | Unique balance of hydrophobic and hydrogen-bonding interactions. |

| Penostatin A | Contains a hydroxyl group at the C-10 position. | Introduces a hydrogen bond donor/acceptor site; may alter binding affinity depending on the polarity of the binding pocket at that location. |

| Penostatin B | Contains a ketone at C-10 and other structural modifications. | Alters the electronic and steric profile significantly compared to a hydroxyl group or hydrogen, impacting potential interactions. |

Identification of Pharmacophores and Key Residues for Target Binding

The active site of PTP1B is a well-defined, positively charged pocket that presents a significant challenge for the design of selective inhibitors. nih.gov The catalytic mechanism involves a key cysteine residue (Cys215) within a flexible loop known as the WPD loop (containing Trp179, Pro180, Asp181). plos.org For an inhibitor to be effective, it must interact with several key residues that form the binding site.

Crystallographic and kinetic studies of various inhibitors complexed with PTP1B have identified crucial amino acid interactions. nih.govnih.gov Key residues in the catalytic site include Asp181, Phe182, Arg221, and Cys215. A secondary, non-catalytic binding site adjacent to the active site, involving residues such as Arg47 and Asp48, has also been identified as a target for achieving higher selectivity and potency. nih.gov

A general pharmacophore model for a competitive PTP1B inhibitor often includes:

A central scaffold for hydrophobic interactions.

Hydrogen bond acceptors and donors to interact with polar residues like arginine and aspartic acid.

An acidic or phosphate-mimicking group to bind to the highly basic active site.

Chemical Modification and Analogue Synthesis for Research Probes

Strategies for Derivatization to Enhance Research Utility

Derivatization is the process of chemically modifying a compound to produce a new compound, or derivative, with different chemical properties that are suited for a specific purpose. For a complex molecule like Deoxypenostatin A, strategic derivatization can transform it into a powerful probe for chemical biology studies without significantly compromising its inherent biological activity. The primary goals of derivatization include improving analytical detection, enabling visualization of the molecule in cells, and facilitating the identification of binding partners. jfda-online.comspectroscopyonline.com

Key considerations in the derivatization of natural products include:

Site of Modification: The position where a tag or linker is introduced is crucial. The modification should ideally occur at a site that is not essential for its biological activity. A thorough understanding of the structure-activity relationship (SAR) is paramount to identify such non-essential positions.

Linker Chemistry: A spacer or linker arm is often used to connect the parent molecule to a functional tag. biosyn.com This linker needs to be carefully chosen to minimize steric hindrance that could interfere with the molecule's ability to interact with its biological target. biosyn.com

Tag Properties: The choice of tag depends on the intended application. Tags can range from simple chemical handles for bioorthogonal reactions to bulky fluorescent proteins or biotin (B1667282) molecules. nih.gov

The process often involves creating a library of derivatives and screening them to find a probe that retains the desired biological activity while offering the new functionality conferred by the tag.

A primary application of derivatization is to track the molecule's location within a cell. This is achieved by attaching a reporter tag that can be easily detected and visualized. The introduction of such tags allows researchers to answer fundamental questions about where the compound accumulates, which organelles it interacts with, and how its distribution might change over time or in response to cellular stimuli. mpg.demdpi.com

For this compound, identifying a suitable position for tag attachment would be the first step. This requires knowledge of its pharmacophore—the essential features required for biological activity. Without this information, a common strategy is to target functional groups that are synthetically accessible and presumed to be pointing away from the core structure, thus being less likely to interfere with target binding. Potential sites for modification on the this compound core could include the hydroxyl group or positions on the carbon skeleton that are amenable to functionalization based on its synthetic route.

Biotin and fluorescent dyes are two of the most common tags used to create chemical probes. nih.gov

Biotinylation involves the covalent attachment of a biotin molecule. Biotin has an exceptionally high affinity for the proteins avidin (B1170675) and streptavidin, an interaction that is widely exploited for affinity purification. gencefebio.com A biotinylated this compound analogue could be used in pull-down experiments with cell lysates. In such an experiment, the biotinylated probe would be immobilized on streptavidin-coated beads, which are then used to "fish out" its cellular binding partners. gencefebio.com The captured proteins can then be identified using techniques like mass spectrometry, providing direct clues to the compound's mechanism of action. The synthesis typically involves reacting an activated form of biotin, such as Biotin-NHS ester, with a nucleophilic functional group (e.g., an amine or hydroxyl group) on the target molecule or a linker attached to it.

Fluorescent Analogues are created by attaching a fluorophore—a molecule that emits light upon excitation at a specific wavelength. These probes are invaluable for live-cell imaging, allowing for the real-time visualization of the compound's uptake and subcellular distribution using fluorescence microscopy. mpg.dersc.org The choice of fluorophore depends on the desired spectral properties (excitation/emission wavelengths) and the imaging modality. nih.gov The synthesis of a fluorescent this compound would involve coupling the core structure to a reactive derivative of a fluorescent dye. rsc.org

| Probe Type | Tag | Primary Application | Principle of Detection |

| Affinity Probe | Biotin | Target Identification (Pull-down assays) | High-affinity binding to streptavidin |

| Imaging Probe | Fluorescent Dye | Cellular Localization (Microscopy) | Emission of light upon excitation |

Introduction of Tags for Cellular Localization Studies

Synthetic Strategies for this compound Analogues

The synthesis of this compound analogues, including those with tags, relies on a robust and flexible synthetic route to the core structure. A known total synthesis of racemic this compound provides a potential starting point. nih.gov

The reported strategy involves a key intramolecular Diels-Alder reaction to construct the complex polycyclic core of the molecule. nih.gov This convergent approach allows for modifications to be introduced in the precursor fragments before they are assembled. For instance, a linker or a functional group handle for later tag attachment could be incorporated into one of the initial building blocks.

A hypothetical strategy to create a derivatizable analogue could involve modifying the synthesis of the dienal or epoxide fragments used in the convergent coupling step. nih.gov By incorporating a protected functional group (like an azide (B81097) or an alkyne for click chemistry, or a protected amine) onto one of these precursors, the group would be carried through the synthesis to the final this compound structure. After the core is assembled, this functional handle can be deprotected and used to attach a biotin or fluorescent tag.

Key Synthetic Steps in this compound Synthesis Relevant for Analogue Development nih.gov

| Step | Description | Potential for Modification |

|---|---|---|

| Convergent Coupling | Coupling of a dienal, an epoxide, and methylenetriphenylphosphorane (B3051586). | The dienal or epoxide precursors could be synthesized with an attached linker or functional handle. |

| Intramolecular Diels-Alder | Yb(OTf)₃-catalyzed reaction of a trienyl glyoxylate (B1226380) to form the core lactone structure. | Modifications on the triene chain could be tolerated, allowing for the incorporation of a tag precursor. |

| Final Elaboration | Intramolecular Horner-Emmons Wittig reaction and epimerization to complete the structure. | These steps would need to be compatible with any introduced functional groups. |

Evaluation of Modified Compounds for Altered Biological Selectivity

Once a modified this compound analogue is synthesized, it is crucial to evaluate its biological activity and selectivity to ensure that the introduced modification has not abolished its function. researchgate.net The relationship between the chemical structure and the biological activity (Structure-Activity Relationship or SAR) is a guiding principle in this evaluation. researchgate.netnih.gov

The evaluation process typically involves:

Confirmation of Target Engagement: The modified analogue should be tested to confirm that it still interacts with the presumed biological target of the parent compound. This can be done using in vitro binding assays or cell-based functional assays.

Assessment of Potency: The concentration at which the analogue elicits a biological response (e.g., IC₅₀ or EC₅₀) is measured and compared to that of the unmodified this compound. A significant loss of potency might indicate that the modification interferes with target binding. nih.gov

Selectivity Profiling: The probe should be tested against a panel of related and unrelated targets to determine if the modification has altered its selectivity profile. An ideal probe retains the selectivity of the parent compound. rsc.org

Control Experiments: For cellular studies, it is essential to use appropriate controls. For example, when using a biotinylated probe for pull-down experiments, a competition experiment with an excess of the unmodified this compound should be performed to ensure that the identified protein interactions are specific.

This systematic evaluation ensures that the data generated using the chemical probe accurately reflect the biological functions of the original this compound.

Advanced Research Applications and Future Directions

Deoxypenostatin A as a Chemical Probe for PTP1B Research

This compound's structural characteristics make it a compelling candidate for use as a chemical probe in the study of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a crucial negative regulator in both insulin (B600854) and leptin signaling pathways. nih.govnih.gov Its overexpression is linked to insulin resistance, a hallmark of type 2 diabetes and obesity. nih.govnih.gov The core function of PTP1B involves the dephosphorylation of the insulin receptor and its substrate, which suppresses the downstream signaling cascade. nih.gov Therefore, inhibitors of PTP1B are of significant interest as potential therapeutic agents. nih.govnih.gov

The intricate architecture of this compound, featuring a densely functionalized core, provides a unique scaffold for interacting with the active site of PTP1B. Chemical probes are instrumental in elucidating the function and regulation of enzymes like PTP1B within a cellular context. While direct studies extensively detailing this compound as a PTP1B probe are limited in the provided search results, the general principles of using small molecules to investigate PTPs are well-established. Covalent probes, for instance, are designed to bind irreversibly to the catalytic cysteine residue of PTPs, allowing for proteomic profiling of their activity and regulation. chemrxiv.org The reactivity of this compound's functional groups could potentially be harnessed for such purposes, enabling researchers to map its interactions within the PTP1B active site and understand the structural determinants of its inhibitory activity.

Inspiration for Novel Synthetic Methodologies in Complex Natural Product Synthesis

The total synthesis of this compound has served as a platform for the development and validation of new synthetic strategies. A notable approach involved a convergent synthesis, a strategy that allows for the independent preparation of key fragments of a complex molecule before their assembly. acs.orgnih.gov This particular synthesis of (±)-Deoxypenostatin A featured a novel, stereoselective, intramolecular Diels-Alder reaction. acs.orgnih.govresearchgate.net

The key steps in this synthesis included:

A convergent coupling of dienal 11, epoxide 13, and methylenetriphenylphosphorane (B3051586) to form a trienol intermediate in just two steps. acs.orgnih.gov

An Yb(OTf)3-catalyzed intramolecular Diels-Alder reaction of a hydrated trienyl glyoxylate (B1226380), which proceeded with high stereoselectivity to yield a key lactone intermediate. acs.orgnih.govresearchgate.net

An intramolecular Horner-Emmons Wittig reaction to construct the enone functionality, followed by epimerization to complete the synthesis of the natural product. acs.orgnih.gov

This synthetic route highlights the power of strategic bond disconnections and the application of powerful, stereocontrolled reactions to access complex molecular architectures. The challenges encountered and overcome in the synthesis of this compound provide valuable lessons and inspiration for chemists tackling the synthesis of other intricate natural products.

Potential for Lead Compound Development in Pre-clinical Research Paradigms (Conceptual)

A lead compound is a chemical compound that has pharmacological or biological activity and whose chemical structure is used as a starting point for chemical modifications in order to improve potency, selectivity, or pharmacokinetic parameters. uwec.edunumberanalytics.com The process of transforming a hit from a screening campaign into a lead compound is a critical phase in drug discovery. domainex.co.uk Natural products have historically been a rich source of lead compounds. hama-univ.edu.sy

This compound, with its demonstrated biological activity, represents a conceptual starting point for the development of new therapeutic agents. Its complex structure, while challenging from a synthetic perspective, offers multiple points for chemical modification. The goal of lead optimization is to enhance the desired properties of the molecule while minimizing undesirable ones. vichemchemie.com This iterative process of design, synthesis, and testing is guided by structure-activity relationships (SAR). domainex.co.uk

For this compound, a hypothetical lead development program would involve:

Identification of the Pharmacophore: Determining the key structural features of this compound responsible for its biological activity.

Analogue Synthesis: Systematically modifying different parts of the molecule to understand their impact on potency and selectivity.

In Vitro and In Silico ADME Profiling: Assessing the absorption, distribution, metabolism, and excretion properties of the synthesized analogues to improve their drug-like characteristics. vichemchemie.com

While the provided information does not detail a specific preclinical development program for this compound, its potential as a lead compound is conceptually sound based on its biological activity and complex, modifiable structure.

Computational Chemistry and Molecular Modeling Studies of this compound

Computational modeling has become an indispensable tool in modern chemical and biomedical research, allowing for the study of complex phenomena at a molecular level. researchgate.netthe-innovation.org These methods can be used to predict the interactions between a small molecule, like this compound, and its biological target, such as PTP1B. nih.gov

In the context of this compound, computational studies could provide significant insights:

Docking Studies: Predicting the preferred binding orientation of this compound within the active site of PTP1B. This can help to rationalize its inhibitory activity and guide the design of more potent analogues.

Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the this compound-PTP1B complex over time. nih.gov This can reveal key interactions and conformational changes that are crucial for binding and inhibition. rcsb.org For instance, MD simulations have been used to understand the allosteric inhibition of PTP1B, where an inhibitor binds to a site distant from the active site but still induces conformational changes that inactivate the enzyme. rcsb.org

Quantum Mechanical (QM) Calculations: Investigating the electronic properties and reactivity of this compound. This can be particularly useful for understanding the mechanism of any covalent interactions it might form with its target.

While specific computational studies on this compound were not found in the search results, the application of these techniques is a logical and powerful next step in its research trajectory. Such studies would be invaluable for understanding its mechanism of action and for guiding future drug design efforts.

Future Research Directions in Biosynthesis and Chemoenzymatic Synthesis

Understanding the biosynthesis of a natural product can provide a blueprint for its efficient production and for the generation of novel analogues. The biosynthetic pathway of this compound is an area ripe for future investigation. Elucidating the enzymes and genetic pathways responsible for its construction in the producing organism could open the door to metabolic engineering approaches for overproduction or for the creation of new derivatives.

Chemoenzymatic synthesis, which combines the selectivity of enzymes with the versatility of chemical reactions, offers another promising avenue for future research. nih.govrsc.org This approach can simplify complex synthetic routes and provide access to enantiomerically pure compounds. For this compound, a chemoenzymatic strategy could involve using enzymes for key stereoselective steps, such as hydroxylations or glycosylations, which are often challenging to achieve with traditional chemical methods. The use of promiscuous enzymes, which can catalyze reactions on non-natural substrates, is a particularly exciting area of chemoenzymatic synthesis. nih.gov

Future research in this area could focus on:

Identification and Characterization of Biosynthetic Genes: Using genomic and transcriptomic approaches to identify the gene cluster responsible for this compound production.

In Vitro Reconstitution of Biosynthetic Pathways: Expressing and purifying the biosynthetic enzymes to study their individual functions and substrate specificities.

Development of Chemoenzymatic Routes: Integrating enzymatic transformations into the total synthesis of this compound and its analogues.

Q & A

Q. How can researchers establish the structural identity of Deoxypenostatin A using spectroscopic and chromatographic methods?

To confirm structural identity, employ a combination of nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and 2D-COSY), high-resolution mass spectrometry (HR-MS), and X-ray crystallography. Compare spectral data with published reference spectra or synthesize derivatives for cross-validation. For purity assessment, use high-performance liquid chromatography (HPLC) with UV-Vis detection under optimized mobile-phase conditions (e.g., acetonitrile/water gradients) .

Q. What in vitro models are appropriate for preliminary evaluation of this compound’s bioactivity?

Use cell-based assays targeting specific pathways (e.g., enzyme inhibition, receptor binding) relevant to the compound’s hypothesized mechanism. Include positive controls (known inhibitors/agonists) and dose-response experiments (IC50/EC50 determination). Normalize results to cell viability assays (MTT/WST-1) to rule out cytotoxicity artifacts .

Q. How should researchers design experiments to assess this compound’s stability under varying physiological conditions?

Conduct accelerated stability studies in simulated biological matrices (e.g., plasma, PBS buffer) at 37°C. Monitor degradation via LC-MS at timed intervals. Use Arrhenius modeling to predict shelf-life and identify degradation byproducts. Include pH-dependent stability assays to inform formulation strategies .

Advanced Research Questions

Q. How can contradictory efficacy data for this compound across independent studies be reconciled?

Perform meta-analysis of published datasets, stratifying results by experimental variables (e.g., dosage, model organisms, assay endpoints). Conduct sensitivity analyses to identify confounding factors (e.g., batch variability, solvent effects). Validate findings through replication studies under standardized protocols, ensuring blinding and randomization to minimize bias .

Q. What methodological approaches optimize the synthesis yield of this compound while minimizing byproducts?

Apply design-of-experiments (DoE) frameworks to test reaction parameters (temperature, catalyst concentration, solvent polarity). Use response surface methodology (RSM) to model interactions between variables. Characterize byproducts via tandem MS/MS and adjust protecting groups or purification techniques (e.g., preparative HPLC) accordingly .

Q. How can computational modeling predict this compound’s interaction with off-target receptors?

Use molecular docking simulations (AutoDock Vina, Schrödinger Suite) against protein databases (PDB, ChEMBL). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. Cross-reference results with transcriptomic data (RNA-seq) to assess in vivo relevance .

Q. What strategies address variability in pharmacokinetic profiles of this compound across preclinical models?

Implement physiologically based pharmacokinetic (PBPK) modeling to extrapolate interspecies differences. Conduct crossover studies in multiple animal models (e.g., rodents, non-human primates) with controlled diets and genetic backgrounds. Use microsampling techniques to reduce animal use and improve temporal resolution of plasma concentration data .

Methodological Frameworks for Research Design

Q. How can the PICOT framework structure hypothesis-driven studies on this compound?

- P (Population): Define the biological system (e.g., cancer cell lines, murine models).

- I (Intervention): Specify compound dosage, administration route, and treatment duration.

- C (Comparison): Include controls (vehicle, standard therapeutics).

- O (Outcome): Quantify endpoints (e.g., tumor volume reduction, biomarker expression).

- T (Time): Set temporal milestones for data collection. This structure ensures alignment between research questions and experimental logistics .

Q. What statistical methods are critical for analyzing dose-response relationships in this compound studies?

Use nonlinear regression (four-parameter logistic curve) to calculate EC50/IC50 values. Apply ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons. For high-throughput data, employ false discovery rate (FDR) correction. Report confidence intervals and effect sizes to enhance reproducibility .

Data Presentation and Reproducibility

Q. How should researchers document experimental protocols to ensure reproducibility of this compound studies?

Provide step-by-step methodologies in supplementary materials, including reagent lot numbers, instrument calibration details, and raw data repositories (e.g., Figshare, Zenodo). Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) and use electronic lab notebooks (ELNs) for real-time annotation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.